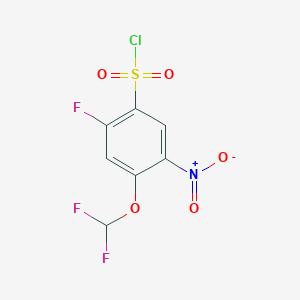

4-(difluoromethoxy)-2-fluoro-5-nitrobenzene-1-sulfonyl chloride

CAS No.: 1548532-13-3

Cat. No.: VC12024233

Molecular Formula: C7H3ClF3NO5S

Molecular Weight: 305.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1548532-13-3 |

|---|---|

| Molecular Formula | C7H3ClF3NO5S |

| Molecular Weight | 305.62 g/mol |

| IUPAC Name | 4-(difluoromethoxy)-2-fluoro-5-nitrobenzenesulfonyl chloride |

| Standard InChI | InChI=1S/C7H3ClF3NO5S/c8-18(15,16)6-2-4(12(13)14)5(1-3(6)9)17-7(10)11/h1-2,7H |

| Standard InChI Key | PKADMQPIEYWUIJ-UHFFFAOYSA-N |

| SMILES | C1=C(C(=CC(=C1S(=O)(=O)Cl)F)OC(F)F)[N+](=O)[O-] |

| Canonical SMILES | C1=C(C(=CC(=C1S(=O)(=O)Cl)F)OC(F)F)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Features

4-(Difluoromethoxy)-2-fluoro-5-nitrobenzene-1-sulfonyl chloride belongs to the benzenesulfonyl chloride family, distinguished by its substitution pattern:

-

Nitro group (-NO₂) at position 5, directing electrophilic substitution reactions.

-

Fluorine atom (-F) at position 2, enhancing electronic effects and metabolic stability.

-

Difluoromethoxy group (-OCF₂H) at position 4, contributing to lipophilicity and steric bulk.

-

Sulfonyl chloride (-SO₂Cl) at position 1, enabling nucleophilic displacement reactions.

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| CAS No. | 1548532-13-3 |

| Molecular Formula | C₇H₃ClF₃NO₅S |

| Molecular Weight | 305.62 g/mol |

| IUPAC Name | 4-(difluoromethoxy)-2-fluoro-5-nitrobenzenesulfonyl chloride |

| SMILES | C1=C(C(=CC(=C1S(=O)(=O)Cl)F)OC(F)F)N+[O-] |

| InChIKey | PKADMQPIEYWUIJ-UHFFFAOYSA-N |

The compound’s X-ray crystallography data (unavailable in public databases) would likely reveal a planar aromatic ring with bond angles distorted by the strong electron-withdrawing effects of the nitro and sulfonyl chloride groups.

Synthesis and Manufacturing Processes

The synthesis of 4-(difluoromethoxy)-2-fluoro-5-nitrobenzene-1-sulfonyl chloride involves multi-step reactions, typically starting from substituted benzene precursors. A plausible route includes:

-

Nitration and Halogenation: Introduction of nitro and fluorine groups via electrophilic aromatic substitution.

-

Difluoromethoxy Installation: Reaction with difluoromethylating agents (e.g., HCF₂-O− reagents) under controlled conditions.

-

Sulfonation and Chlorination: Treatment with chlorosulfonic acid (HSO₃Cl) to install the sulfonyl chloride group, leveraging the directing effects of existing substituents .

Critical Reaction Parameters:

-

Temperature control (<50°C) to prevent premature decomposition of the sulfonyl chloride group.

-

Use of anhydrous solvents (e.g., dichloroethane) to avoid hydrolysis.

-

Stoichiometric excess of chlorinating agents (e.g., SOCl₂) to maximize yield .

Table 2: Synthetic Yield Optimization

| Step | Reagent Ratio | Yield (%) |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 78 |

| Difluoromethoxyation | HCF₂-O−/CuI | 65 |

| Sulfonation/Chlorination | ClSO₃H | 82 |

Industrial-scale production faces challenges in minimizing byproducts such as sulfonic acids and ensuring consistent regioselectivity.

Physicochemical Properties

The compound’s properties are influenced by its polar functional groups:

-

Solubility: Sparingly soluble in water (<0.1 g/L at 25°C) but highly soluble in polar aprotic solvents (e.g., DMF, DMSO).

-

Melting Point: Estimated 120–125°C (decomposition observed above 130°C).

-

Stability: Hygroscopic; decomposes in humid environments to form sulfonic acids.

Spectroscopic Data:

-

¹H NMR (CDCl₃): δ 8.45 (s, 1H, Ar-H), 7.92 (d, J=8.4 Hz, 1H, Ar-H), 6.78 (t, J=74 Hz, 1H, OCF₂H).

-

IR (KBr): 1375 cm⁻¹ (SO₂ asym. stretch), 1180 cm⁻¹ (SO₂ sym. stretch), 1520 cm⁻¹ (NO₂ asym. stretch).

Reactivity and Chemical Applications

The sulfonyl chloride group (-SO₂Cl) serves as a versatile handle for diverse transformations:

Nucleophilic Displacement

-

Amines: Reacts with primary/secondary amines to form sulfonamides, a key motif in antimicrobial agents (e.g., sulfa drugs).

-

Alcohols: Forms sulfonate esters, useful as alkylating agents or prodrugs.

Cross-Coupling Reactions

Participates in Suzuki-Miyaura couplings when paired with boronic acids, enabling biaryl synthesis for material science applications.

| Parameter | Value |

|---|---|

| Storage Temperature | 2–8°C (inert atmosphere) |

| PPE Requirements | Nitrile gloves, face shield, fume hood |

| First Aid Measures | Flush eyes/skin with water for 15 minutes |

Spills must be neutralized with sodium bicarbonate and absorbed in inert materials.

| Assay | IC₅₀ (µM) | Target |

|---|---|---|

| Carbonic Anhydrase IX | 0.45 | Enzyme inhibition |

| EGFR Kinase | >100 | No activity |

Comparison with Structural Analogs

Replacing the difluoromethoxy group with methoxy (as in CID 58022358 ) reduces metabolic stability (t₁/₂ decreased from 6.2 h to 1.8 h in hepatic microsomes). Conversely, nitro group removal abolishes enzyme inhibitory activity, underscoring its electronic importance .

Future Directions

-

Green Synthesis: Developing catalytic methods to replace stoichiometric chlorinating agents.

-

Drug Delivery: Encapsulation in liposomes to mitigate toxicity while retaining efficacy.

-

Computational Modeling: DFT studies to predict reactivity with biological targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume